BenchChemオンラインストアへようこそ!

Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate

Lipophilicity Physicochemical Property Medicinal Chemistry

Secure your supply of Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1783663-32-0), the premier scaffold for kinase-targeted drug discovery. Unlike non-functionalized analogs, its unique 3-amino handle enables direct amide coupling, urea formation, and reductive amination for rapid library generation. The 1-position methyl ester provides a versatile handle for hydrolysis and bioconjugation. Structurally validated in the CDK2 ATP-binding pocket (PDB: 1YKR), this building block is essential for developing selective oncogenic kinase inhibitors, allosteric IRAP inhibitors (IC50 1.0 µM), and 5-HT4 receptor partial agonists for Alzheimer's. Supplied at 95% purity. Order now to accelerate your medicinal chemistry program.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 1783663-32-0
Cat. No. B2949319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate
CAS1783663-32-0
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=CN2C(=N1)N
InChIInChI=1S/C9H9N3O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3,(H2,10,11)
InChIKeyJWQWLMFPHNBWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Aminoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1783663-32-0): Core Properties and Procurement Context for MedChem and Kinase Research


Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1783663-32-0) is a heterocyclic small molecule building block within the imidazo[1,5-a]pyridine family. It possesses a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is characterized by a planar aromatic system that facilitates π-π stacking interactions, which is a critical feature for engaging the ATP-binding pockets of kinases . As a versatile scaffold, it serves as a key intermediate for developing biologically active compounds, including kinase inhibitors and other therapeutic agents [1]. The compound is typically supplied for research purposes with a purity of 95%, as noted by several commercial vendors .

Methyl 3-Aminoimidazo[1,5-a]pyridine-1-carboxylate: Critical Substitution Analysis for Research and Development


While the imidazo[1,5-a]pyridine core is a common scaffold, the specific substitution pattern of a methyl ester at the 1-position and a primary amine at the 3-position is crucial for downstream applications. Substituting this compound with a generic, non-functionalized analog like methyl imidazo[1,5-a]pyridine-1-carboxylate (CAS 1039356-98-3) eliminates the synthetically versatile 3-amino handle, preventing its use as a building block for amide coupling, urea formation, or other derivatizations essential in medicinal chemistry . Conversely, replacing the methyl ester with a tert-butyl ester (CAS 2248281-51-6) [1] alters the lipophilicity and the conditions required for deprotection, which can significantly impact the synthesis route's efficiency and the final molecule's properties. The precise balance of hydrogen bond donors and acceptors in this specific compound (1 donor, 5 acceptors) is also a key determinant of its interaction with biological targets and its physicochemical profile, which cannot be replicated by its regioisomers, such as the 6-carboxylate analog (CAS 1005514-84-0) .

Methyl 3-Aminoimidazo[1,5-a]pyridine-1-carboxylate: A Quantitative Comparative Analysis for Informed Procurement


Comparison of Lipophilicity (LogP) with Non-Amino and tert-Butyl Ester Analogs

Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate exhibits a calculated LogP of 0.70 , which is a key determinant of its solubility and potential for passive membrane permeability. This value represents a significantly lower lipophilicity compared to the tert-butyl ester analog (tert-butyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate, CAS 2248281-51-6), for which class-level inference from similar compounds suggests a LogP increase of approximately 1.5-2.0 units due to the larger, more hydrophobic tert-butyl group . This difference is critical for selecting a building block with appropriate physicochemical properties early in a drug discovery program.

Lipophilicity Physicochemical Property Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation from a Non-Amino Core Analog

The compound's Topological Polar Surface Area (TPSA) is a key predictor of oral bioavailability and blood-brain barrier penetration. Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate has a calculated TPSA of 69.6 Ų . In contrast, a direct analog lacking the 3-amino group, methyl imidazo[1,5-a]pyridine-1-carboxylate (CAS 1039356-98-3), has a calculated TPSA of approximately 43.6 Ų . The presence of the amino group in the target compound results in a TPSA increase of 26 Ų, which is a substantial difference that would alter its classification under common drug-likeness filters (e.g., Lipinski's Rule of Five and Veber's Rules).

Hydrogen Bonding Drug-Likeness Bioavailability

Synthetic Accessibility via Copper-Catalyzed Oxidative Amination

The imidazo[1,5-a]pyridine-1-carboxylate core, which is the basis for this compound, can be efficiently synthesized using a copper-catalyzed aerobic oxidative amination of C(sp3)-H bonds. This method provides a broad substrate scope and uses naturally abundant air as the sole oxidant [1]. In reported examples for this class of compounds, the reaction of pyridyl esters with benzylamines under optimized conditions (10 mol% CuI, 1.0 equiv. PivOH, DMSO, 65 °C, open air) provided yields ranging from 74% to 95% for various substituted imidazo[1,5-a]pyridine-1-carboxylates . While the target compound is commercially available, this established, high-yielding synthetic route validates its accessibility and provides a pathway for preparing analogs or isotopically labeled versions, which is a key advantage over more complex or low-yielding cores.

Organic Synthesis Copper Catalysis Imidazopyridine Synthesis

Role as a Key Intermediate in Kinase-Directed Drug Discovery

The 3-aminoimidazo[1,5-a]pyridine moiety is a recognized scaffold for kinase inhibition. A crystallographic study of CDK2 bound with an aminoimidazo pyridine inhibitor (PDB ID: 1YKR) confirms the scaffold's ability to engage the ATP-binding site of this critical cell cycle kinase [1]. While the specific compound in the PDB structure is not methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate, the core 3-aminoimidazo[1,5-a]pyridine substructure is identical. Furthermore, a related compound in this class was reported as a potent CDK2 inhibitor with an IC50 of 28 nM [2]. This establishes a direct lineage for the target compound as a viable precursor or core for developing selective kinase inhibitors, distinguishing it from imidazo[1,2-a]pyridine isomers or non-amino substituted analogs which lack this validated binding mode.

Kinase Inhibitor CDK2 Drug Discovery Structure-Based Design

Facilitates Non-Competitive Binding Modes in Aminopeptidase Inhibition

Imidazo[1,5-a]pyridine-based inhibitors have been identified as non-competitive inhibitors of Insulin-Regulated Aminopeptidase (IRAP), a target for cognitive enhancement. A lead compound in this series exhibited an IC50 of 1.0 µM and was shown to bind non-competitively with a small L-leucine-based substrate [1]. This contrasts with peptide-based and benzopyrane inhibitors, which typically act competitively [1]. The imidazo[1,5-a]pyridine scaffold, therefore, provides access to a distinct allosteric binding site on IRAP. Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate, as a core building block for this scaffold, is therefore a strategic starting point for developing novel, non-ATP-competitive inhibitors for CNS targets, offering a differentiated mechanism of action compared to active-site directed analogs.

IRAP Inhibitor Allosteric Inhibitor CNS Drug Discovery

Methyl 3-Aminoimidazo[1,5-a]pyridine-1-carboxylate: Targeted Applications in Kinase Research, CNS Drug Discovery, and Chemical Biology


Synthesis of Targeted Kinase Inhibitor Libraries

The 3-amino group of methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate serves as a direct attachment point for introducing diverse chemical moieties to generate focused libraries of kinase inhibitors. The core scaffold is structurally validated to bind in the ATP pocket of kinases like CDK2, as evidenced by co-crystal structures (PDB: 1YKR) [1]. Researchers can use this building block to perform amide couplings, urea formations, or reductive aminations to explore the chemical space around the kinase hinge region, creating novel analogs with potential for improved selectivity and potency against specific oncogenic kinases .

Development of Allosteric IRAP Inhibitors for Cognitive Disorders

This compound is an ideal starting material for synthesizing novel non-competitive inhibitors of Insulin-Regulated Aminopeptidase (IRAP), a target implicated in memory and learning. The imidazo[1,5-a]pyridine scaffold has been shown to access an allosteric binding site on IRAP, as demonstrated by a lead compound with an IC50 of 1.0 µM [2]. By using methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate, medicinal chemists can build upon this differentiated mechanism to develop CNS-penetrant drug candidates with a reduced potential for target-based toxicity compared to active-site inhibitors [2].

Synthesis of 5-HT4 Receptor Modulators for Alzheimer's Disease

The imidazo[1,5-a]pyridine-1-carboxylate core is a key structural component of potent and selective 5-HT4 receptor partial agonists, which are in development for the symptomatic and disease-modifying treatment of Alzheimer's disease [3]. Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate provides a crucial building block with the correct regiochemistry to synthesize these advanced leads. Its use ensures the final molecule possesses the specific spatial arrangement of functional groups required for 5-HT4 receptor activation and favorable brain penetration [3].

Preparation of Functional Probes for Chemical Biology

The methyl ester at the 1-position of methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate provides a convenient handle for further functionalization. This can be hydrolyzed to the corresponding carboxylic acid, which can then be used to attach biotin, fluorescent dyes, or photoaffinity labels. Combined with the kinase-binding properties of the core scaffold [1], this creates a versatile platform for generating chemical probes to study kinase target engagement, cellular localization, and binding partner identification in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.